N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24ClN3O3S and its molecular weight is 469.98. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine, a structural component similar to the compound , exhibited potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds showed activity comparable to doxorubicin, a well-known chemotherapy medication (Hafez & El-Gazzar, 2017).
Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Another research found that 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, structurally related to the compound, were potent dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are critical in the synthesis of DNA and RNA, making their inhibitors valuable in cancer treatment (Gangjee et al., 2008).
Antibacterial Activities : Derivatives of selenolo[3,2-d]pyrimidine, similar to the core structure of the compound, showed significant antibacterial activity against various bacterial strains. Particularly, some derivatives were highly effective against Serratia marcescens, Staphylococcus aureus, and Escherichia coli, suggesting potential applications in treating bacterial infections (Abdel‐Hafez, 2010).
Structural Analysis : Research on crystal structures of related compounds, specifically 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has provided insights into their molecular conformations. Understanding these structures is crucial for designing drugs with improved efficacy and reduced side effects (Subasri et al., 2016).
Nonclassical Antifolate Inhibitors : Pyrrolo[2,3-d]pyrimidines, which share a common structural feature with the compound , were synthesized as potential inhibitors of thymidylate synthase. They were also explored for their antitumor and antibacterial properties, indicating their versatility in medical applications (Gangjee et al., 1996).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-14(2)10-11-28-23(30)22-21(17-6-4-5-7-19(17)31-22)27-24(28)32-13-20(29)26-18-12-16(25)9-8-15(18)3/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHSPFJLPMJORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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